molecular formula C21H22O6 B1193898 Bursehernin CAS No. 40456-51-7

Bursehernin

Cat. No. B1193898
CAS RN: 40456-51-7
M. Wt: 370.4 g/mol
InChI Key: IYBDDRJHJMFFBB-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bursehernin is a butan-4-olide that is (-)-pluviatolide in which the phenolic hydroxy group has been converted to the corresponding methyl ether . It is an aromatic ether, a member of benzodioxoles, a butan-4-olide, and a lignan . It is functionally related to a (-)-pluviatolide . It is a natural product found in Stellera chamaejasme, Hernandia sonora, and other organisms with data available .


Synthesis Analysis

The synthesis of Bursehernin was achieved by a highly stereoselective alkylation . In 2017, Soorukram and coworkers reported the asymmetric synthesis of ent-fragransin C 1 .


Molecular Structure Analysis

The binding mode studies by molecular dynamic technique showed that the aromatic ring of Bursehernin compound was responsible for compound-protein interaction through pi-pi stacking with Tyr105 and Phe178 of the FMS kinase receptor .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

Bursehernin has a molecular formula of C21H22O6 and a molecular weight of 370.4 g/mol . It is an aromatic ether, a member of benzodioxoles, a butan-4-olide, and a lignan .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

Bursehernin is a common seco-podophyllotoxin that exists extensively in various plants. It has been studied for its potential anti-cancer properties .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for Bursehernin in cancer research are not specified in the sources. However, it’s likely that in vitro and in vivo studies are conducted to evaluate its anti-cancer properties.

Results or Outcomes

The results or outcomes of these studies are not detailed in the sources. However, the fact that Bursehernin is being studied for its anti-cancer properties suggests that preliminary results may have shown promise.

Application in Antiviral Research

Specific Scientific Field

Antiviral Research

Summary of the Application

Bursehernin has been studied for its inhibitory effects on Epstein-Barr virus early antigen activation .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for Bursehernin in antiviral research are not specified in the sources. It’s likely that laboratory experiments involving cell cultures are conducted to evaluate its antiviral properties.

Results or Outcomes

The results or outcomes of these studies are not detailed in the sources. However, the fact that Bursehernin is being studied for its antiviral properties suggests that preliminary results may have shown promise.

Application in Antimicrobial Research

Specific Scientific Field

Antimicrobial Research

Summary of the Application

Bursehernin has been studied for its potential antimicrobial properties. It has been found to inhibit the growth of Neisseria gonorrhoeae, a bacterium that causes gonorrhea .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for Bursehernin in antimicrobial research are not specified in the sources. It’s likely that laboratory experiments involving bacterial cultures are conducted to evaluate its antimicrobial properties.

Results or Outcomes

The results or outcomes of these studies are not detailed in the sources. However, the fact that Bursehernin is being studied for its antimicrobial properties suggests that preliminary results may have shown promise.

Application in Pharmacology

Specific Scientific Field

Pharmacology

Summary of the Application

Bursehernin has been studied for its potential pharmacological properties. It has been found to inhibit topoisomerase II, STAT3, and cyclin D1, and induces p21 protein .

Safety And Hazards

When handling Bursehernin, avoid dust formation and avoid breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDDRJHJMFFBB-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960847
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bursehernin

CAS RN

40456-51-7
Record name Bursehernin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40456-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bursehernin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bursehernin
Reactant of Route 2
Bursehernin
Reactant of Route 3
Bursehernin
Reactant of Route 4
Bursehernin
Reactant of Route 5
Bursehernin
Reactant of Route 6
Bursehernin

Citations

For This Compound
251
Citations
T Rattanaburee, T Thongpanchang, K Wongma… - Biomedicine & …, 2019 - Elsevier
Kusunokinin is a potent lignan compound with a several biological properties including antitrypanosomal and anticancer. In this study, (±)-kusunokinin and its derivative, (±)-bursehernin…
Number of citations: 21 www.sciencedirect.com
A Tedasen, S Choomwattana, P Graidist… - Journal of Molecular …, 2017 - Elsevier
… In this study, the binding-inhibitory effects of bursehernin were … identify bursehernin molecular targets associated with cancer occurrence/progression. Its binding affinity of bursehernin to …
Number of citations: 6 www.sciencedirect.com
YR Pokharel, QH Liu, DK Aryal, YG Kim, ER Woo… - Nitric Oxide, 2007 - Elsevier
… bursehernin has not been studied. This study found that 7,7′-dihydroxy bursehernin … , which suggests that 7,7′-dihydroxy bursehernin is an interesting NF-κB binding inhibitor, and …
Number of citations: 13 www.sciencedirect.com
M Bera, B Sen, S Garai, S Hajra - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
A short and efficient catalytic asymmetric protection-free synthesis of dibenzylbutyrolactone lignans, such as (−)-hinokinin, (−)-yatein, (−)-bursehernin, (−)-pluviatolide, and their 7′-…
Number of citations: 3 pubs.rsc.org
MC Marcotullio, M Curini, JX Becerra - Molecules, 2018 - mdpi.com
… named iso-bursehernin “…since the only difference between this compound and bursehernin is the … Iso-bursehernin (also called kusunokinin) was isolated from several plants, such as …
Number of citations: 48 www.mdpi.com
JA González, A Estevez-Braun… - Journal of chemical …, 1994 - Springer
… None of the six lignans tested--bursehernin, matairesinol, syringaresinol, the novel product … The HID (hatching inhibiting dose) of bursehernin was estimated, and some conclusions …
Number of citations: 28 link.springer.com
JA González-Pérez, A Estévez Braun, R Estévez… - 1994 - digital.csic.es
… None of the six lignans tested—bursehernin, matairesinol, … Bursehernin and matairesinol showed the greatest activity, at … The HID (hatching inhibiting dose) of bursehernin was …
Number of citations: 0 digital.csic.es
PS Baran, MP DeMartino - Angewandte Chemie, 2006 - Wiley Online Library
… [6] and the anticancer natural product (À)-bursehernin (1). The intermolecular heterocoupling of two … (À)-Bursehernin (1) is a member of a large class of naturally occurring bioactive g-…
Number of citations: 190 onlinelibrary.wiley.com
ER Welin, AA Warkentin, JC Conrad… - Angewandte Chemie …, 2015 - Wiley Online Library
… , we undertook a short synthesis of (−)-bursehernin (37), a lignan natural product of proven … The four-step synthesis of (−)-bursehernin was then completed via a highly selective α-…
Number of citations: 159 onlinelibrary.wiley.com
M Maldini, P Montoro, S Piacente, C Pizza - Phytochemistry, 2009 - Elsevier
… -β-d-glucopyranoside, hinokinin and bursehernin, and three natural compounds namely 3,4-… O-β-d-glucopyranoside, hinokinin and bursehernin are major compounds in the bark and, in …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.